molecular formula C10H12OS B2418345 (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol CAS No. 1394680-91-1

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

Cat. No. B2418345
CAS RN: 1394680-91-1
M. Wt: 180.27
InChI Key: KAFZCUFUJCWFTO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol” is an organic compound with the molecular formula C10H12OS . It appears as a powder and has a molecular weight of 180.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 . The SMILES representation is C1CC(C2=CC=CC=C2SC1)O .


Physical And Chemical Properties Analysis

The compound is a powder and should be stored at a temperature of 4 °C .

Scientific Research Applications

Synthesis and Pharmacological Studies

  • Synthesis and Pharmacological Activity : A study by Huckle, Lockhart, and Webb (1971) explored the synthesis of compounds in the 1-benzothiepin series, including those similar to (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol. This research found that some compounds showed activity on the central nervous system in mice, indicating potential pharmacological applications (Huckle, Lockhart, & Webb, 1971).

Drug Development and Medicinal Chemistry

  • Inhibitors for Apical Sodium-dependent Bile Acid Transport : Tremont et al. (2005) synthesized a series of novel benzothiepines as inhibitors for apical sodium-dependent bile acid transport (ASBT). These compounds, including variations of tetrahydro-1-benzothiepin, were tested for their ability to inhibit bile acid transport, a key factor in regulating serum cholesterol (Tremont et al., 2005).

Enantioselective Access and Organocatalysis

  • Enantioselective Synthesis : Corti et al. (2017) reported the first enantioenriched synthesis of compounds in the 1,5-benzothiazepine framework, which is closely related to the benzothiepin structure. This advancement in organocatalysis opens new avenues for the synthesis of enantioselective compounds, including those similar to (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol (Corti et al., 2017).

Chemical Synthesis and Reaction Studies

  • Ring Expansion Studies : Research by Pellicciari and Natalini (1977) involved the ring expansion of related compounds to produce tetrahydrobenzothiepin beta-oxoesters. Such studies are crucial for understanding the chemical behavior and synthesis pathways of benzothiepin derivatives (Pellicciari & Natalini, 1977).

Safety and Hazards

The safety data for this compound is currently unavailable online . It’s always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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